ABT-869 (a multitargeted RTK inhibitor) [, ]: This compound, structurally similar to the compound , exerts its anticancer activity by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. These receptors are involved in processes like angiogenesis and tumor growth. Inhibition of these kinases disrupts these processes, leading to tumor growth inhibition.
D01-4582 (an α4β1 integrin antagonist) [, ]: This molecule shows marked strain differences in pharmacokinetics due to variations in its binding affinity to albumin, a protein responsible for drug transport in the bloodstream. This highlights how subtle structural changes can significantly impact a drug's interaction with biological targets and its pharmacokinetic profile.
Pharmaceuticals: Urea derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties [, , ]. N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea, with its specific substitution pattern, could potentially target specific proteins or enzymes involved in disease pathways.
Agriculture: Urea derivatives are commonly used as herbicides, insecticides, and fungicides [, ]. The compound could exhibit similar pesticidal activities depending on its interaction with target organisms.
Materials science: Ureas have been explored as building blocks for supramolecular assemblies, polymers, and other materials with tailored properties []. The compound's structure and potential for hydrogen bonding might make it suitable for such applications.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9